molecular formula C10H11B B1346209 3-(3-Bromophenyl)-2-methyl-1-propene CAS No. 371754-81-3

3-(3-Bromophenyl)-2-methyl-1-propene

Cat. No.: B1346209
CAS No.: 371754-81-3
M. Wt: 211.1 g/mol
InChI Key: XRRIYOZJCOYHBU-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-2-methyl-1-propene is an organic compound that belongs to the class of aromatic compounds It features a bromine atom attached to a phenyl ring, which is further connected to a propene chain with a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-2-methyl-1-propene can be achieved through several methods. One common approach involves the bromination of 3-phenyl-2-methyl-1-propene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as dichloromethane under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-2-methyl-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction Reactions: Reduction of the double bond can yield saturated derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Formation of 3-(3-bromophenyl)-2-methylpropanal or 3-(3-bromophenyl)-2-methylpropanoic acid.

    Reduction: Formation of 3-(3-bromophenyl)-2-methylpropane.

Scientific Research Applications

3-(3-Bromophenyl)-2-methyl-1-propene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-2-methyl-1-propene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-2-methyl-1-propene: Similar structure but with the bromine atom at the para position.

    3-(3-Chlorophenyl)-2-methyl-1-propene: Chlorine atom instead of bromine.

    3-(3-Bromophenyl)-1-propene: Lacks the methyl group at the second position.

Uniqueness

3-(3-Bromophenyl)-2-methyl-1-propene is unique due to the specific positioning of the bromine atom and the methyl group, which can influence its reactivity and interactions in chemical and biological systems. This structural uniqueness can lead to distinct properties and applications compared to its analogs .

Properties

IUPAC Name

1-bromo-3-(2-methylprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c1-8(2)6-9-4-3-5-10(11)7-9/h3-5,7H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRIYOZJCOYHBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641102
Record name 1-Bromo-3-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371754-81-3
Record name 1-Bromo-3-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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